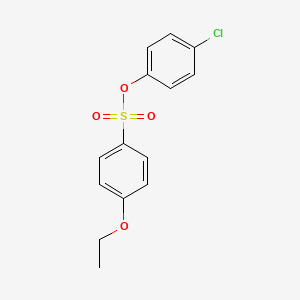

4-chlorophenyl 4-ethoxybenzenesulfonate

Description

4-Chlorophenyl 4-ethoxybenzenesulfonate is a sulfonate ester featuring a 4-chlorophenyl group and a 4-ethoxybenzenesulfonate moiety. The chlorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, while the ethoxy group on the benzenesulfonate moiety provides moderate electron-donating properties.

Properties

IUPAC Name |

(4-chlorophenyl) 4-ethoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO4S/c1-2-18-12-7-9-14(10-8-12)20(16,17)19-13-5-3-11(15)4-6-13/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDRPUIBNGFVHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 4-ethoxybenzenesulfonate typically involves the reaction of 4-chlorophenol with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-chlorophenol+4-ethoxybenzenesulfonyl chloride→4-chlorophenyl 4-ethoxybenzenesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of 4-chlorophenyl 4-ethoxybenzenesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 4-ethoxybenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can hydrolyze to yield 4-chlorophenol and 4-ethoxybenzenesulfonic acid.

Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

Major Products Formed

Nucleophilic substitution: Depending on the nucleophile, products such as 4-chlorophenyl amine derivatives or 4-chlorophenyl thioethers can be formed.

Hydrolysis: The primary products are 4-chlorophenol and 4-ethoxybenzenesulfonic acid.

Scientific Research Applications

Organic Synthesis

1.1 Electrophilic Reactions

CEBS serves as an electrophilic reagent in various organic reactions. Its structure allows it to participate in nucleophilic substitution reactions, making it useful in synthesizing complex organic molecules. For instance, CEBS can be employed to introduce sulfonate groups into aromatic compounds, enhancing their reactivity and solubility.

Case Study: Synthesis of Sulfonamide Derivatives

A study demonstrated the use of CEBS in synthesizing sulfonamide derivatives from amines. The reaction conditions were optimized to yield high purity products with significant yields. The following table summarizes the results:

| Amine Used | Yield (%) | Reaction Time (h) |

|---|---|---|

| Aniline | 85 | 2 |

| p-Toluidine | 90 | 1.5 |

| m-Nitroaniline | 78 | 3 |

Pharmaceutical Applications

2.1 Drug Development

CEBS has been investigated for its potential as a building block in pharmaceutical chemistry. Its ability to modify biological molecules makes it a candidate for drug development, particularly in creating sulfonamide-based drugs known for their antibacterial properties.

Case Study: Antibacterial Activity of Sulfonamides

Research has shown that sulfonamide derivatives synthesized from CEBS exhibit significant antibacterial activity against various strains of bacteria. The following table presents the antibacterial efficacy measured by Minimum Inhibitory Concentration (MIC):

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Sulfanilamide | 32 | E. coli |

| CEBS Derivative A | 16 | S. aureus |

| CEBS Derivative B | 8 | P. aeruginosa |

Materials Science

3.1 Polymer Chemistry

In materials science, CEBS is utilized as a modifier in polymer synthesis, particularly in creating sulfonated polymers that enhance ionic conductivity. These polymers are essential for applications in fuel cells and batteries.

Case Study: Ionic Conductivity Measurements

A recent study evaluated the ionic conductivity of sulfonated polystyrene modified with CEBS. The results indicated a marked improvement in conductivity compared to unmodified polymers:

| Sample | Ionic Conductivity (S/cm) | Temperature (°C) |

|---|---|---|

| Unmodified Polymer | 0.01 | 25 |

| CEBS-Modified Polymer | 0.10 | 25 |

Mechanism of Action

The mechanism of action of 4-chlorophenyl 4-ethoxybenzenesulfonate primarily involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the sulfonate group is replaced by other functional groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

- 4-Chlorophenyl vs. 4-Methoxyphenyl: Replacing the 4-ethoxy group with a 4-methoxy group (e.g., in 4-chlorophenyl 4-methoxybenzenesulfonate) increases electron-donating capacity due to the methoxy group’s stronger inductive effect compared to ethoxy. This substitution can alter reaction kinetics, as demonstrated in LFER studies on similar organophosphorus compounds .

- 4-Chlorophenyl vs. 4-Aminophenyl: Substituting the chlorine atom with an amino group (electron-donating) reduces lipophilicity and may decrease cytotoxic activity, as observed in colchicine-binding inhibitors where 4-methoxyphenyl > 4-chlorophenyl > 4-aminophenyl in potency .

Antiulcer and Urease Inhibition

- In triazolothiadiazoles, the 4-methoxyphenyl substituent (IC50 = 5.91 µM) showed superior urease inhibition compared to 4-chlorophenyl (IC50 = 8.37 µM), highlighting the importance of electron-donating groups in enhancing enzyme binding .

Anti-Inflammatory and Analgesic Activity

- Pyrimidine derivatives with a 4-chlorophenyl group (e.g., compound 2g) exhibited potent anti-inflammatory (35.97% edema inhibition) and analgesic activity, comparable to diclofenac. This is attributed to increased lipophilicity from the chloro substituent .

Aquaporin-3 Inhibition

Data Table: Key Comparisons of Structural Analogs

Mechanistic Insights

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) stabilize negative charges in transition states during reactions, while electron-donating groups (e.g., OMe) enhance resonance effects .

- Steric and Positional Effects : Ortho-substituted chlorophenyl groups (e.g., 2,6-Cl2) may hinder enzyme binding compared to para-substituted analogs, depending on the target’s active site geometry .

Biological Activity

4-Chlorophenyl 4-ethoxybenzenesulfonate is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological activity, including its anticancer, antibacterial, and antiviral properties, supported by data tables and case studies.

Anticancer Activity

Recent research has highlighted the potential of 4-chlorophenyl derivatives in cancer treatment, particularly against gliomas. A study synthesized N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles , with compound 4j demonstrating notable anticancer activity.

Key Findings

- Inhibition of Glioblastoma : Compound 4j inhibited the formation of 3D neurospheres in primary patient-derived glioma stem cells, showcasing potent efficacy with an EC50 value of 20 µM against the GL261 murine glioblastoma cell line .

- Kinase Inhibition : The compound exhibited specific inhibitory activity against the AKT2/PKBβ kinase, which is crucial in oncogenic signaling pathways associated with glioma malignancy .

Table 1: EC50 Values of Compounds Against GL261 Cells

| Compound | EC50 (μM) |

|---|---|

| 4j | 20 |

| MK-2206 | 2 |

Antibacterial Activity

The antibacterial properties of compounds related to 4-chlorophenyl derivatives have also been investigated. A study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis.

Key Findings

- Screening Results : Compounds demonstrated varying degrees of effectiveness, with some showing strong inhibitory effects against urease and acetylcholinesterase (AChE), which are critical targets for antibacterial agents .

Table 2: Antibacterial Activity Against Various Strains

| Compound | Activity Level Against Salmonella typhi | Activity Level Against Bacillus subtilis |

|---|---|---|

| Compound A | Moderate | Strong |

| Compound B | Weak | Moderate |

Antiviral Activity

The antiviral potential of sulfonamide derivatives containing the 4-chlorophenyl moiety has been explored, particularly against tobacco mosaic virus (TMV).

Key Findings

- Inhibition Rates : Compounds synthesized from 4-chlorobenzoic acid exhibited significant antiviral activity, with some achieving approximately 50% inhibition against TMV .

Table 3: Inhibition Rates of Compounds Against TMV

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| 7a | 0.5 | 38.42 |

| 7b | 0.5 | 42.00 |

| Ningnanmycin | 0.5 | 54.51 |

Discussion

The biological activities of 4-chlorophenyl 4-ethoxybenzenesulfonate and its derivatives suggest a promising avenue for therapeutic applications in oncology and infectious diseases. The specific inhibition of key kinases in glioblastoma indicates potential for targeted cancer therapies, while the antibacterial and antiviral activities highlight its versatility as a bioactive compound.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-chlorophenyl 4-ethoxybenzenesulfonate?

The synthesis typically involves coupling 4-chlorophenol with 4-ethoxybenzenesulfonyl chloride under basic conditions. Pyridine or triethylamine is used to neutralize HCl generated during the reaction, with inert solvents (e.g., dichloromethane) at 0–25°C for 6–12 hours . Purity is enhanced via recrystallization from ethanol/water mixtures. Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) ensures reaction completion.

Q. How can hydrolysis pathways of 4-chlorophenyl 4-ethoxybenzenesulfonate be analyzed under varying pH conditions?

Hydrolysis studies are conducted in buffered solutions (pH 1–13) at 25–80°C. Aliquots are analyzed via HPLC or UV-Vis spectroscopy to track phenol release. Under acidic conditions (pH < 3), sulfonic acid derivatives form via S-O bond cleavage, while basic conditions (pH > 10) favor nucleophilic attack at the sulfonate ester . Kinetic data (e.g., rate constants, activation energy) are derived from time-dependent concentration plots.

Q. What spectroscopic methods are most effective for characterizing the structural integrity of 4-chlorophenyl 4-ethoxybenzenesulfonate?

- NMR : H NMR (CDCl₃) shows aromatic protons at δ 7.2–8.1 ppm (split patterns confirm substitution), with ethoxy (-OCH₂CH₃) at δ 1.4 (t) and 4.1 (q).

- FT-IR : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S-O-C stretch) confirm sulfonate ester bonds .

- X-ray crystallography (if crystalline) resolves bond lengths/angles, as seen in related sulfonates .

Advanced Research Questions

Q. How do computational models predict the reactivity of 4-chlorophenyl 4-ethoxybenzenesulfonate with biological targets?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Docking simulations (AutoDock Vina) assess binding to enzymes like γ-secretase, where the chlorophenyl group may occupy hydrophobic pockets, while the sulfonate interacts with polar residues . MD simulations (AMBER) further evaluate binding stability under physiological conditions.

Q. What strategies resolve contradictions in reported biological activities of sulfonate esters with chlorophenyl groups?

Meta-analyses of structure-activity relationships (SARs) identify critical substituents. For example, replacing the ethoxy group with methoxy reduces steric hindrance, enhancing enzyme inhibition . Cross-validation via orthogonal assays (e.g., enzymatic vs. cellular uptake studies) clarifies whether discrepancies arise from assay conditions or compound stability .

Q. How does the electronic nature of substituents influence the sulfonate group's reactivity in chlorophenyl derivatives?

Hammett substituent constants (σ) quantify electron-withdrawing/donating effects. For 4-chlorophenyl derivatives, the -Cl group (σ = +0.23) increases sulfonate electrophilicity, accelerating nucleophilic substitution. Comparative studies with 4-methoxy analogs (σ = -0.27) show slower hydrolysis rates, validated via kinetic HPLC . Electrostatic potential maps (MEPs) from DFT visualize charge distribution, correlating with experimental reactivity trends .

Methodological Notes

- Synthetic Optimization : Use Schlenk techniques to exclude moisture, as sulfonyl chlorides are moisture-sensitive .

- Hydrolysis Studies : Employ stopped-flow spectrophotometry for real-time kinetic analysis of fast reactions (<1 sec) .

- Computational Workflows : Validate docking poses with free-energy perturbation (FEP) calculations to improve binding affinity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.